2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine

Pteridine SAR Molecular Property Differentiation Chemical Procurement

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine (CAS 946297-54-7) is a tetrasubstituted pteridine derivative belonging to a class of substituted pteridines patented for immunosuppressive, anti-inflammatory, and immunomodulatory applications. It features a 3-chlorophenyl-piperazine moiety at the 2-position and a 3,4-dimethylphenylamino substituent at the 4-position of the pteridine core (C24H24ClN7, MW 445.96 g/mol).

Molecular Formula C24H24ClN7
Molecular Weight 445.96
CAS No. 946297-54-7
Cat. No. B2513746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine
CAS946297-54-7
Molecular FormulaC24H24ClN7
Molecular Weight445.96
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl)C
InChIInChI=1S/C24H24ClN7/c1-16-6-7-19(14-17(16)2)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)20-5-3-4-18(25)15-20/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
InChIKeyAFYDPSMSSXITOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine (CAS 946297-54-7) | Pteridine Immunosuppressant Scaffold for Targeted Compound Procurement


The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine (CAS 946297-54-7) is a tetrasubstituted pteridine derivative belonging to a class of substituted pteridines patented for immunosuppressive, anti-inflammatory, and immunomodulatory applications [1]. It features a 3-chlorophenyl-piperazine moiety at the 2-position and a 3,4-dimethylphenylamino substituent at the 4-position of the pteridine core (C24H24ClN7, MW 445.96 g/mol). The compound is commercially available with ≥95% purity (Catalog No. CM675087), providing a defined chemical entity for reproducible research procurement .

Why Generic Substitution of CAS 946297-54-7 with In-Class Pteridine Analogs Fails: SAR-Driven Evidence for Non-Interchangeability


In-class pteridine derivatives cannot be simply interchanged because systematic structure-activity relationship (SAR) studies demonstrate that modifications to both the aniline and piperazine substituents profoundly affect immunosuppressive potency. In a closely related 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridine series, Mixed Lymphocyte Reaction (MLR) IC50 values span from 0.5 nM to >10 µM depending on the nature and position of substituents on the pteridine core [1]. The 3-chlorophenyl piperazine moiety at position 2 and the 3,4-dimethylphenyl group at position 4 jointly define the pharmacological profile of this specific compound; direct substitution by the unsubstituted phenyl analog (CAS 946218-67-3, MW 417.90) or the monomethyl analog (CAS 946296-90-8, MW 431.93) is unreliable without quantitative verification, as a single methyl group difference can shift potency by orders of magnitude .

Quantitative Differentiation Evidence for CAS 946297-54-7: Comparator-Driven Procurement Guide Against Closest Analogs


Structural Differentiation via Substitution Pattern: Quantitative Molecular Property Comparison Against Closest Phenyl and Methylphenyl Analogs

The target compound (CAS 946297-54-7) bears a 3,4-dimethylphenyl substituent at the N4 position, differentiating it from the 4-methylphenyl analog (CAS 946296-90-8; MW 431.93 g/mol) and the unsubstituted phenyl analog (CAS 946218-67-3; MW 417.90 g/mol) . The molecular weight difference of +14.03 Da versus the monomethyl analog and +28.06 Da versus the phenyl analog reflects one and two aromatic methyl substitutions, respectively. Using the classical Hansch lipophilicity constant π(CH₃) = 0.56 per methyl group, the estimated cLogP increase is approximately +0.56 (monomethyl) and +1.12 (dimethyl) log units relative to the unsubstituted phenyl analog [1].

Pteridine SAR Molecular Property Differentiation Chemical Procurement

Class-Level Immunosuppressive Potency: Pteridine-Piperazine Scaffold Validated at Nanomolar IC50 in Mixed Lymphocyte Reaction (MLR) Assays

A structurally related series of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)pteridines demonstrated potent immunosuppressive activity in the two-way MLR assay using human peripheral blood mononuclear cells (PBMCs). The most potent congeners in this series achieved IC50 values as low as 0.5 nM, while the least active analogs displayed IC50 values exceeding 10 µM, representing a >20,000-fold potency range driven entirely by substitution pattern differences [1]. The shared pteridine-piperazine scaffold suggests that the target compound (CAS 946297-54-7) occupies a pharmacologically relevant chemical space, though direct MLR measurement for this specific 3,4-dimethylphenyl variant has not been published.

Immunosuppression Mixed Lymphocyte Reaction Pteridine Pharmacology

Pteridine-Based Kinase Inhibition: EGFR Inhibitory Activity Sub-100 nM Establishes Scaffold Viability for Targeted Cancer Research

A 2023 study evaluating purine/pteridine-based dual EGFR/BRAFV600E inhibitors demonstrated that pteridine derivative 7e achieves EGFR IC50 = 92 nM, closely approaching erlotinib's IC50 of 80 nM under identical assay conditions [1]. This establishes the pteridine core as a chemically tractable scaffold capable of achieving clinically relevant nanomolar kinase inhibitory potency. The target compound (CAS 946297-54-7) bears a distinct 3-chlorophenyl-piperazine and 3,4-dimethylphenylamino substitution pattern absent from the published series, representing a novel chemical vector for exploring kinome selectivity.

Kinase Inhibition EGFR Pteridine Scaffold Cancer Research

Commercial Purity and Comparator Availability: Ensuring Experimental Reproducibility for Head-to-Head SAR Studies

The target compound (CAS 946297-54-7, MW 445.96, Catalog CM675087) and its two closest commercially available analogs—the 4-methylphenyl variant (CAS 946296-90-8, MW 431.93, Catalog CM675894) and the unsubstituted phenyl variant (CAS 946218-67-3, MW 417.90, Catalog CM831177)—are all supplied at ≥95% purity by the same vendor . This standardized purity across the analog series eliminates purity as a confounding variable in comparative biological studies. The co-availability of all three substitution variants from a single source enables rigorous, internally controlled SAR determination of the impact of progressive N4-phenyl methylation on biological activity and selectivity.

Chemical Procurement Compound Purity Research Supply Chain SAR Studies

High-Impact Application Scenarios for CAS 946297-54-7: Evidence-Driven Research Utilization Pathways


Immunosuppressive Lead Optimization: Systematic SAR Probing of the N4-Aniline Substitution Vector

Deploy the target compound as part of a focused analog set (phenyl, 4-methylphenyl, 3,4-dimethylphenyl) in the MLR assay to quantitatively map the relationship between aniline methylation and immunosuppressive potency. The pteridine-piperazine scaffold has demonstrated MLR IC50 values as low as 0.5 nM [1]; this study would establish whether the 3,4-dimethylphenyl group enhances or diminishes potency relative to the unsubstituted and monomethylated analogs, directly informing lead selection and patent strategy.

Kinase Selectivity Profiling: Mapping the Kinome Interaction Landscape of a Novel Pteridine Chemotype

Incorporate the compound into a broad kinome profiling panel (e.g., 100+ kinases) at 1 µM and 10 µM concentrations to establish its selectivity fingerprint. The pteridine scaffold has demonstrated EGFR inhibition at 92 nM [2]; the distinct 3-chlorophenyl-piperazine and 3,4-dimethylphenylamino substituents may confer selectivity for kinases beyond EGFR, potentially identifying novel kinase targets addressable by this chemotype.

Chemical Probe Development: Target Deconvolution of Pteridine-Based Immunosuppressive Mechanisms

Utilize the compound (≥95% purity) as a chemical probe for affinity-based target identification (e.g., pull-down proteomics or photoaffinity labeling) to elucidate the molecular target(s) responsible for pteridine-mediated immunosuppression. The compound's defined structure and commercial availability at research-grade purity enable reproducible probe experiments [1].

Comparative Pharmacokinetic Profiling: Methylation-Dependent Effects on Metabolic Stability and Membrane Permeability

Conduct a head-to-head in vitro pharmacokinetic comparison of the three analogs (phenyl, 4-methylphenyl, 3,4-dimethylphenyl) in human liver microsomes and Caco-2 permeability assays. The estimated cLogP difference of +1.12 log units vs. the phenyl analog predicts substantial differences in metabolic stability and passive permeability parameters (e.g., Papp, intrinsic clearance), providing critical data for prioritizing compounds for in vivo efficacy studies [3].

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